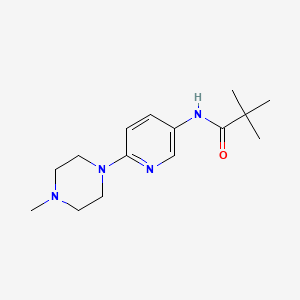
2-hydroxy-4-methoxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-4-methoxy-4-oxobutanoic acid, also known as methyl 3-hydroxybutanoate, is an organic compound with the molecular formula C5H8O4. It is an ester derived from 3-hydroxybutanedioic acid and methanol. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutanedioic acid methyl ester typically involves the esterification of 3-hydroxybutanedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-Hydroxybutanedioic acid+MethanolH2SO43-Hydroxybutanedioic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 3-hydroxybutanedioic acid methyl ester may involve continuous esterification processes using fixed-bed reactors. The use of ion-exchange resins as catalysts can enhance the efficiency and yield of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pro-drug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry .
Wirkmechanismus
The mechanism of action of 3-hydroxybutanedioic acid methyl ester involves its conversion into active metabolites within biological systems. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl acetoacetate: Another ester with similar reactivity but different applications.
Ethyl 3-hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 3-hydroxypropanoate: A shorter-chain ester with different properties.
Uniqueness: 2-hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H8O5 |
|---|---|
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
ZJDXMXMEZZVUKO-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)O)O |
Kanonische SMILES |
COC(=O)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)

![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)

